![molecular formula C29H23FN2 B12608878 2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline CAS No. 917804-82-1](/img/structure/B12608878.png)
2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline
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Overview
Description
2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline is a chemical compound that belongs to the class of fluorinated organic compounds. The presence of fluorine atoms imparts unique physical and chemical properties to the compound, making it of significant interest in various scientific fields .
Preparation Methods
The synthesis of 2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve similar coupling reactions but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research has demonstrated that derivatives of pyridine compounds, including 2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline, exhibit significant antiviral properties. A study highlighted that compounds with similar structures showed promising inhibition of the PA–PB1 interaction, which is crucial for the replication of certain viruses. The best-performing derivative exhibited an IC50 value of 36 μM in an ELISA-based assay and an EC50 of 39 μM in a plaque reduction assay using MDCK cells . This suggests potential applications in developing antiviral therapeutics.
Inhibition of Acetylcholinesterase
Another area of interest is the inhibition of acetylcholinesterase (AChE), a target for treating Alzheimer's disease. Compounds structurally related to this compound have been computationally analyzed for their potential as AChE inhibitors. Molecular docking studies indicated that such compounds could effectively bind to the active site of AChE, suggesting their utility in Alzheimer's treatment .
Material Science
Photophysical Properties
The compound's photophysical properties make it suitable for applications in optoelectronic devices. Studies have shown that derivatives can be used in organic light-emitting diodes (OLEDs) due to their ability to emit light efficiently when excited by an external energy source. The structural characteristics contribute to favorable charge transport properties, enhancing device performance .
Crystal Engineering
The crystal structure analysis of compounds related to this compound reveals intricate packing arrangements that could be exploited in crystal engineering. The presence of C—H⋯π interactions facilitates the formation of stable crystalline networks, which can be beneficial in designing materials with specific mechanical and thermal properties .
Biological Research
Cellular Studies
In cellular assays, derivatives have shown low cytotoxicity while maintaining bioactivity against target proteins involved in viral replication and neurodegenerative diseases. For instance, certain synthesized derivatives displayed cytotoxicity profiles with CC50 values greater than 250 μM in MDCK and HEK 293T cells, indicating a favorable safety margin for further development .
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain biological targets, leading to its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline can be compared with other similar fluorinated compounds, such as:
4-Fluorobenzylamine: Another fluorinated compound with different structural features and applications.
2,6-Diphenyl-4-(4-fluorophenyl)pyrylium tetrafluoroborate: A compound with similar fluorinated phenyl groups but different core structures and properties.
2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine: A fluorinated compound with a different heterocyclic core and distinct applications.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Biological Activity
The compound 2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline , also known as 4-(4-Fluorophenyl)-2,6-diphenylpyridine , is a pyridine derivative that has garnered attention in various fields of biological research. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex molecular structure which includes a fluorophenyl group and diphenylpyridine moiety. The molecular formula is C23H16FN with a molecular weight of approximately 325.38 g/mol. The presence of the fluorine atom enhances its lipophilicity, which may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C23H16FN |
Molecular Weight | 325.38 g/mol |
LogP | 6.22 |
PSA | 12.89 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may:
- Inhibit Enzyme Activity : The compound has been evaluated for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Compounds similar to this one have shown promising binding affinities in computational studies, indicating potential therapeutic effects against neurodegenerative disorders .
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity, making them candidates for further exploration in infectious disease treatment .
Anticancer Activity
A study focusing on the anticancer properties of pyridine derivatives highlighted the effectiveness of compounds similar to this compound in inhibiting cancer cell proliferation. The mechanism involved disrupting cellular signaling pathways essential for tumor growth .
Neuroprotective Effects
Research conducted on various analogs demonstrated that certain structural features enhance neuroprotective effects against oxidative stress in neuronal cells. These findings suggest that the compound could be developed as a neuroprotective agent .
In Vitro Studies
In vitro assays have shown that this compound exhibits significant inhibition of AChE activity. This finding supports its potential application in treating Alzheimer's disease, alongside established AChE inhibitors .
Properties
CAS No. |
917804-82-1 |
---|---|
Molecular Formula |
C29H23FN2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)-2,6-diphenyl-4H-pyridin-1-yl]aniline |
InChI |
InChI=1S/C29H23FN2/c30-25-17-15-21(16-18-25)24-19-28(22-9-3-1-4-10-22)32(27-14-8-7-13-26(27)31)29(20-24)23-11-5-2-6-12-23/h1-20,24H,31H2 |
InChI Key |
HUUMHMPMHRFEFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C=C(N2C3=CC=CC=C3N)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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